molecular formula C50H50ClN2Ni B6289710 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane CAS No. 1955555-28-8

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane

Cat. No.: B6289710
CAS No.: 1955555-28-8
M. Wt: 773.1 g/mol
InChI Key: QVLFTWIKWLMGRO-UHFFFAOYSA-M
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Description

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane is a complex organometallic compound It features a unique structure that combines an imidazolium core with benzhydryl and dimethylphenyl substituents, coordinated to a nickel center with a cyclopentane ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane typically involves the following steps:

    Formation of the Imidazolium Salt: The imidazolium salt is prepared by reacting 2-benzhydryl-4,6-dimethylphenylamine with glyoxal and formaldehyde in the presence of an acid catalyst.

    Metalation: The imidazolium salt is then reacted with a nickel precursor, such as nickel chloride, in the presence of a base to form the nickel complex.

    Ligand Exchange: Finally, the cyclopentane ligand is introduced through a ligand exchange reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state species.

    Substitution: Ligand substitution reactions can occur, where the cyclopentane ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may produce nickel(I) or nickel(0) species.

Scientific Research Applications

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane has several scientific research applications:

    Catalysis: The compound can act as a catalyst in various organic transformations, including cross-coupling reactions and hydrogenation.

    Materials Science: It can be used in the development of new materials with unique electronic and magnetic properties.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

    Industrial Applications: It can be used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane involves coordination to substrates through its nickel center. The imidazolium core and benzhydryl substituents provide stability and electronic properties that facilitate various catalytic processes. The cyclopentane ligand can be exchanged or modified to tune the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloropalladium;cyclopentane
  • 1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloroplatinum;cyclopentane

Uniqueness

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane is unique due to its specific combination of ligands and metal center. The nickel center provides distinct catalytic properties compared to palladium or platinum analogs, making it valuable for specific applications in catalysis and materials science.

Properties

IUPAC Name

1,3-bis(2-benzhydryl-4,6-dimethylphenyl)-2H-imidazol-1-ium-2-ide;chloronickel;cyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H40N2.C5H10.ClH.Ni/c1-32-27-34(3)44(40(29-32)42(36-17-9-5-10-18-36)37-19-11-6-12-20-37)46-25-26-47(31-46)45-35(4)28-33(2)30-41(45)43(38-21-13-7-14-22-38)39-23-15-8-16-24-39;1-2-4-5-3-1;;/h5-30,42-43H,1-4H3;1-5H2;1H;/q;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLFTWIKWLMGRO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)C)C)C.C1CCCC1.Cl[Ni]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H50ClN2Ni
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

773.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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